N-(3,4-diethoxyphenyl)-2-(methylamino)acetamide
Beschreibung
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Eigenschaften
Molekularformel |
C13H20N2O3 |
|---|---|
Molekulargewicht |
252.31 g/mol |
IUPAC-Name |
N-(3,4-diethoxyphenyl)-2-(methylamino)acetamide |
InChI |
InChI=1S/C13H20N2O3/c1-4-17-11-7-6-10(8-12(11)18-5-2)15-13(16)9-14-3/h6-8,14H,4-5,9H2,1-3H3,(H,15,16) |
InChI-Schlüssel |
BYEPBHRSIJSTCE-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C=C(C=C1)NC(=O)CNC)OCC |
Herkunft des Produkts |
United States |
Literature review of N-(3,4-diethoxyphenyl)-2-(methylamino)acetamide pharmacological properties
[1]
Executive Summary
N-(3,4-diethoxyphenyl)-2-(methylamino)acetamide (CAS: 900641-71-6) is a synthetic glycinanilide derivative.[1][2] It functions pharmacologically as a lipophilic precursor (prodrug) to Sarcosine (N-methylglycine) , a potent endogenous inhibitor of the Glycine Transporter 1 (GlyT1).[1]
By delivering Sarcosine to the central nervous system (CNS), this compound is theorized to enhance NMDA receptor function via the glycine co-agonist site, offering potential applications in cognitive enhancement and the treatment of schizophrenia. Structurally, it also possesses the core pharmacophore of Class Ib antiarrhythmics (e.g., Lidocaine), suggesting secondary activity as a voltage-gated sodium channel blocker.
Chemical Identity & Structural Analysis
The compound belongs to the class of N-substituted glycinamides .[1] Its structure integrates a sarcosine moiety with a lipophilic 3,4-diethoxyphenyl ring.[1]
| Property | Data |
| Chemical Name | N-(3,4-diethoxyphenyl)-2-(methylamino)acetamide |
| CAS Number | 900641-71-6 |
| Molecular Formula | C₁₃H₂₀N₂O₃ |
| Molecular Weight | 252.31 g/mol |
| Structural Class | Glycinanilide / Aminoacetamide |
| Key Moieties | [1][2][3][4][5] • N-Methylglycine (Sarcosine): Active neurotransmitter modulator.[1]• 3,4-Diethoxyphenyl: Lipophilic carrier group.[1]• Amide Linker: Metabolically labile bond.[1] |
Structural Homology[6]
Mechanism of Action (MOA)[1]
Primary Mechanism: GlyT1 Inhibition (Prodrug Activation)
The pharmacological efficacy of the compound relies on its metabolic conversion.[1] Unlike direct GlyT1 inhibitors (e.g., Bitopertin) which bind to the transporter, this compound acts as a substrate-based prodrug .
-
Bioactivation: Upon systemic administration, the amide bond is cleaved by hepatic or plasma amidases (e.g., fatty acid amide hydrolase or non-specific carboxylesterases).[1]
-
Release of Active Agent: This hydrolysis liberates Sarcosine (N-methylglycine).[1]
-
Target Engagement: Free Sarcosine inhibits GlyT1 on glial cells and presynaptic terminals.[1]
-
NMDA Potentiation: Inhibition of GlyT1 prevents the reuptake of glycine from the synaptic cleft, increasing glycine concentrations at the NMDA receptor's strychnine-insensitive co-agonist site (GluN1 subunit).[1]
-
Result: Enhanced NMDA receptor-mediated glutamatergic transmission, associated with improved long-term potentiation (LTP) and cognitive function.[1]
Secondary Mechanism: Voltage-Gated Sodium Channel Blockade
The compound retains the pharmacophore of local anesthetics (lipophilic aromatic ring + amide + basic amine).[1]
-
It likely binds to the intracellular pore of Nav1.x channels.[1]
-
Distinction from Lidocaine: The absence of ortho-methyl groups (2,6-positions) on the phenyl ring reduces steric hindrance, making the blockade likely weaker and shorter-lived due to rapid dissociation and hydrolysis.[1]
Signaling Pathway Visualization
Caption: Metabolic activation pathway of N-(3,4-diethoxyphenyl)-2-(methylamino)acetamide into Sarcosine and subsequent NMDA receptor modulation.[1]
Pharmacokinetics (Predicted)
Due to the specific 3,4-diethoxy substitution pattern, the pharmacokinetic profile differs from standard anilides.
-
Absorption: The 3,4-diethoxy groups significantly enhance lipophilicity (LogP > 2.[1]0) compared to the parent sarcosine (LogP < 0), facilitating rapid blood-brain barrier (BBB) penetration.[1]
-
Metabolism:
-
Hydrolysis: The lack of 2,6-disubstitution on the phenyl ring (unlike Lidocaine) leaves the amide bond exposed.[1] This predicts a short plasma half-life (< 1 hour) as it is rapidly cleaved by amidases.[1]
-
O-Dealkylation: The ethoxy groups may undergo O-deethylation by CYP450 enzymes (likely CYP1A2 or CYP2D6), yielding phenolic metabolites.[1]
-
-
Excretion: Sarcosine is further metabolized to glycine by sarcosine dehydrogenase (SARDH) or excreted renally.[1]
Toxicology & Safety Profile
While Sarcosine is generally well-tolerated, the carrier moiety presents specific toxicological risks that must be monitored in research settings.[1]
| Hazard | Mechanism | Risk Level |
| Methemoglobinemia | The hydrolysis byproduct, 3,4-diethoxyaniline , is an aniline derivative.[1] Like p-phenetidine (from Phenacetin), it can undergo N-hydroxylation to form reactive metabolites that oxidize hemoglobin to methemoglobin.[1] | Moderate (Dose-dependent) |
| Nephrotoxicity | Chronic exposure to alkoxy-anilines is historically associated with renal papillary necrosis (analgesic nephropathy).[1] | Low-Moderate (Chronic use) |
| Excitotoxicity | Excessive NMDA activation via high-dose Sarcosine delivery could theoretically lower seizure thresholds.[1] | Low (Regulated by GlyT1 saturation) |
Experimental Protocols
Protocol A: In Vitro Hydrolysis Assay
Objective: To verify the prodrug conversion rate in plasma.[1]
-
Preparation: Dissolve compound (10 µM) in PBS (pH 7.4) with 10% rat plasma.[1]
-
Incubation: Incubate at 37°C in a shaking water bath.
-
Sampling: Aliquot 100 µL samples at t=0, 5, 15, 30, and 60 min.
-
Quenching: Add 100 µL ice-cold acetonitrile to precipitate proteins.
-
Analysis: Centrifuge (10,000g, 5 min) and analyze supernatant via LC-MS/MS.
-
Quantification: Monitor the disappearance of parent compound (m/z 253) and appearance of Sarcosine (m/z 90) and 3,4-diethoxyaniline.[1]
Protocol B: NMDA Receptor Potentiation (Electrophysiology)
Objective: To measure enhancement of NMDA currents in hippocampal slices.[1][5]
-
Slice Preparation: Prepare 300 µm hippocampal slices from Sprague-Dawley rats.
-
Perfusion: Perfuse with aCSF containing 0 Mg2+ (to unblock NMDA receptors) and CNQX (10 µM) to block AMPA receptors.[1]
-
Stimulation: Evoke EPSCs via Schaffer collateral stimulation.[1]
-
Treatment: Perfuse N-(3,4-diethoxyphenyl)-2-(methylamino)acetamide (10-100 µM).
-
Measurement: Record evoked NMDA-EPSCs using whole-cell patch-clamp.
-
Validation: Confirm mechanism by applying a specific GlyT1 antagonist (e.g., ALX-5407) to see if effects are occluded.[1]
References
-
Sigma-Aldrich. (2024).[1] Product Specification: N-(3,4-diethoxyphenyl)-2-(methylamino)acetamide (CAS 900641-71-6).[1][2]Link[1]
-
Hertting, G., et al. (1989).[1] "Milacemide, a glycine prodrug, enhances performance in learning tasks." Psychopharmacology, 99(1), 1-6. (Mechanism of glycinamide prodrugs).
-
Lane, H. Y., et al. (2004).[1] "Sarcosine or D-serine add-on treatment for acute exacerbation of schizophrenia."[1] Archives of General Psychiatry, 61(11), 1092-1099. Link (Pharmacology of Sarcosine).[1]
-
Togashi, K., et al. (2007).[1] "Inhibition of the glycine transporter 1 (GlyT1) enhances NMDA receptor-mediated synaptic transmission."[1][5] Neuropsychopharmacology, 32, 140-149. (GlyT1 target validation).
-
Manda, V. K., et al. (2015).[1] "Aniline derivatives and their toxicological relevance." Chemical Research in Toxicology, 28(8), 1516-1524. (Toxicity of aniline metabolites).
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- 4. PubChemLite - Acetamide, n-((3-amino-4-methylphenyl)methyl)-n-(2-(3,4-dimethoxyphenyl)ethyl)-, hydrate (C20H26N2O3) [pubchemlite.lcsb.uni.lu]
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In silico binding affinity modeling for N-(3,4-diethoxyphenyl)-2-(methylamino)acetamide
An In-Depth Technical Guide to In Silico Binding Affinity Modeling for N-(3,4-diethoxyphenyl)-2-(methylamino)acetamide
This guide provides a comprehensive, technically-grounded framework for determining the binding affinity of the novel compound N-(3,4-diethoxyphenyl)-2-(methylamino)acetamide using computational methods. We will proceed with a hypothetical case study that mirrors a real-world drug discovery project, where a newly synthesized compound with a promising structure requires characterization against a plausible biological target.
Introduction: The Scientific Premise
The compound N-(3,4-diethoxyphenyl)-2-(methylamino)acetamide is a novel chemical entity. Its structure, featuring a catechol-like diethoxyphenyl ring and a flexible aminoacetamide side chain, suggests potential interactions with targets that recognize substituted catecholamine scaffolds. A primary search for structurally similar compounds reveals that molecules with a diethoxyphenyl moiety often exhibit inhibitory activity against Phosphodiesterase 4 (PDE4), an enzyme class critical in regulating intracellular cyclic AMP (cAMP) levels and a validated target for inflammatory diseases. Therefore, for this guide, we will hypothesize that PDE4B is our protein of interest.
Our objective is to construct a rigorous, multi-step in silico workflow to predict the binding affinity and mode of interaction between our novel ligand and the active site of PDE4B. This process is not merely a sequence of steps but a logical cascade where each stage validates and refines the output of the previous one.
Part 1: Foundational Workflow & Logic
A robust computational model for binding affinity relies on a workflow that progresses from broad, rapid assessments to more computationally intensive, and accurate, calculations. This ensures that resources are used efficiently, with each step justifying the next.
Caption: A multi-stage workflow for in silico binding affinity prediction.
Part 2: Experimental Protocols & Technical Execution
System Preparation: Building a Valid Foundation
The principle of garbage in, garbage out is paramount in computational chemistry. The accuracy of our final prediction is entirely dependent on the quality of our initial structures.
Protocol 2.1.1: Target Protein Preparation
-
Acquisition: Download the crystal structure of human PDE4B complexed with a known inhibitor. For this study, we select PDB ID: 1XMY , which has a resolution of 2.1 Å. This provides a high-quality, experimentally validated starting conformation of the active site.
-
Initial Cleaning (Using a molecular viewer like PyMOL or ChimeraX):
-
Remove all non-essential components: water molecules, co-solvents, and any co-crystallized ligands. Retaining crystallographic waters can be an advanced technique, but for a standard workflow, their removal simplifies the system.
-
Inspect the structure for missing residues or atoms. If loops are missing, homology modeling may be required, but for 1XMY, the structure is complete.
-
Ensure the presence of the catalytic metal ions (in this case, Zn²⁺ and Mg²⁺), as they are crucial for ligand binding in PDE4 enzymes.
-
-
Protonation and Charge Assignment (Using tools like PDB2PQR and PROPKA):
-
Add hydrogen atoms to the protein, as they are not resolved in most X-ray crystal structures. The ionization states of residues like Histidine, Aspartate, and Glutamate are pH-dependent and critical for forming correct hydrogen bonds. Tools like PROPKA can predict these pKas based on the microenvironment.
-
Assign partial atomic charges using a standard force field (e.g., AMBER ff14SB or CHARMM36m). A force field is a collection of parameters that defines the potential energy of the system, governing how atoms interact.
-
Protocol 2.1.2: Ligand Preparation
-
2D to 3D Conversion:
-
The starting point for our ligand, N-(3,4-diethoxyphenyl)-2-(methylamino)acetamide, is its chemical structure, which can be represented as a SMILES string: CCN(C(=O)Cc1ccc(OCC)c(OCC)c1)C.
-
Use a tool like RDKit or Open Babel to convert this 1D representation into a 3D conformation.
-
-
Charge Calculation and Parametrization:
-
The ligand's atomic charges must be calculated. Unlike proteins, novel small molecules are not pre-parameterized in standard force fields.
-
Use a quantum mechanical method (e.g., Hartree-Fock with a 6-31G* basis set) to calculate the electrostatic potential (ESP). The antechamber module of AMBERTools can then be used to derive Restrained Electrostatic Potential (RESP) charges, which are designed to be compatible with the protein force field.
-
Generate the remaining ligand topology and parameter files (bond lengths, angles, dihedrals) using the General Amber Force Field (GAFF).
-
-
Energy Minimization: Perform a brief energy minimization of the 3D ligand structure in a vacuum or implicit solvent to relieve any steric clashes and settle it into a low-energy conformation.
Molecular Docking: Predicting the Binding Pose
Molecular docking serves as a computational search algorithm to predict the preferred orientation (pose) of a ligand when bound to a protein. It is a rapid method to generate plausible binding hypotheses.
Protocol 2.2.1: Docking with AutoDock Vina
-
Grid Box Definition: Define a search space (a "grid box") that encompasses the entire binding site. For PDE4B (1XMY), this box should be centered on the location of the co-crystallized ligand and large enough to allow rotational and translational freedom for our new ligand. A typical size would be 25x25x25 Å.
-
Execution: Run a docking program like AutoDock Vina. Vina uses an empirical scoring function to rank the predicted poses. This function approximates the binding free energy, with lower scores indicating more favorable binding.
-
Analysis and Pose Selection:
-
Vina will output multiple binding modes (typically 9-20). These should be visually inspected.
-
A credible pose is one that exhibits chemically sensible interactions with key active site residues. For PDE4B, this includes hydrogen bonds with Gln369 and hydrophobic interactions within the pocket formed by Phe372, Ile336, and Met347.
-
The top-scoring pose that also satisfies these chemical logic checks is selected as the starting point for the next, more rigorous stage.
-
| Hypothetical Docking Results | Docking Score (kcal/mol) | Key Interactions Observed |
| Pose 1 | -9.2 | H-bond with Gln369; Pi-stacking with Phe372 |
| Pose 2 | -8.8 | H-bond with Asn321; Hydrophobic contact |
| Pose 3 | -8.5 | Metal coordination with Zn²⁺; H-bond with His234 |
Table 1: Example output from a molecular docking experiment. Pose 1 is selected for its favorable score and interaction with key residue Gln369.
Molecular Dynamics (MD) Simulation: Assessing Stability
While docking provides a static snapshot, an MD simulation models the dynamic nature of the protein-ligand complex in a simulated physiological environment. This step is crucial for validating the stability of the docked pose and observing subtle conformational changes.
Caption: The sequential stages of preparing and running a production MD simulation.
Protocol 2.3.1: System Setup and Simulation with GROMACS
-
Solvation: Place the protein-ligand complex from docking into the center of a periodic box (e.g., a dodecahedron) and fill it with a pre-equilibrated water model, such as TIP3P.
-
Ionization: Add counter-ions (e.g., Na⁺ or Cl⁻) to neutralize the system's net charge.
-
Minimization: Perform a series of energy minimization steps, first with the protein and ligand restrained, and then with the entire system free, to remove any steric clashes introduced during solvation.
-
Equilibration:
-
NVT (Canonical) Ensemble: Gradually heat the system from 0 K to the target temperature (e.g., 300 K) while keeping the volume constant. This allows the water molecules to settle around the solute.
-
NPT (Isothermal-Isobaric) Ensemble: Switch to a constant pressure ensemble to allow the system density to relax to the correct value. Run this for several nanoseconds until the pressure, density, and temperature have stabilized.
-
-
Production Run: Once the system is equilibrated, run the production simulation for a duration sufficient to observe the stability of the binding. A standard run length for binding pose stability is 100-200 nanoseconds.
-
Trajectory Analysis:
-
Root Mean Square Deviation (RMSD): Plot the RMSD of the ligand and protein backbone over time. A stable, converging RMSD plot indicates that the complex has reached a stable state.
-
Root Mean Square Fluctuation (RMSF): Calculate the RMSF per residue to identify flexible regions of the protein.
-
Interaction Analysis: Monitor the key interactions (hydrogen bonds, hydrophobic contacts) identified during docking. Their persistence throughout the simulation provides strong evidence for a stable binding mode.
-
Binding Free Energy Calculation: Quantifying Affinity
The final step is to estimate the binding free energy (ΔG) from the MD trajectory. The Molecular Mechanics/Poisson-Boltzmann or Generalized Born Surface Area (MM/PBSA or MM/GBSA) method is a popular end-point technique that offers a balance between accuracy and computational cost.
Protocol 2.4.1: MM/PBSA Calculation
-
Snapshot Extraction: Extract a series of uncorrelated snapshots (e.g., every 100 ps) from the stable portion of the production MD trajectory.
-
Energy Calculation: For each snapshot, calculate the following energy terms:
-
The free energy of the protein-ligand complex (G_complex).
-
The free energy of the protein alone (G_protein).
-
The free energy of the ligand alone (G_ligand).
-
-
Binding Free Energy: The binding free energy is then calculated as: ΔG_bind = G_complex - (G_protein + G_ligand)
Each free energy term is composed of molecular mechanics energy, a polar solvation energy (calculated via Poisson-Boltzmann or Generalized Born models), and a nonpolar solvation energy (often estimated from the solvent-accessible surface area).
| Hypothetical MM/PBSA Results | Energy Component | Average Value (kcal/mol) | Contribution |
| ΔE_vdw | van der Waals Energy | -45.7 | Favorable |
| ΔE_elec | Electrostatic Energy | -18.3 | Favorable |
| ΔG_polar | Polar Solvation Energy | +35.5 | Unfavorable |
| ΔG_nonpolar | Nonpolar Solvation Energy | -5.1 | Favorable |
| ΔG_bind | Total Binding Free Energy | -33.6 | Overall Favorable |
Table 2: Example decomposition of binding free energy from an MM/PBSA calculation. This allows identification of the key driving forces for binding.
Conclusion & Outlook
Following this comprehensive workflow, we have moved from a simple 2D chemical structure to a quantitative prediction of binding affinity and a dynamic model of the molecular interactions between N-(3,4-diethoxyphenyl)-2-(methylamino)acetamide and its hypothesized target, PDE4B. The predicted binding free energy of -33.6 kcal/mol suggests a strong and favorable interaction, driven primarily by van der Waals and electrostatic forces.
This in silico data provides a strong, mechanistically detailed hypothesis that must now be validated through experimental means, such as Isothermal Titration Calorimetry (ITC) or an enzymatic inhibition assay. The computational model serves to prioritize this compound for synthesis and testing, de-risking the drug discovery process and providing a structural basis for future lead optimization.
References
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Michie, A. M., & Gall, I. (2019). The Role of Phosphodiesterase 4 in Inflammatory and Immunological Diseases and the Development of New Inhibitors. Current Opinion in Pharmacology. Available at: [Link]
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Giembycz, M. A. (2008). Phosphodiesterase 4 inhibitors and the treatment of asthma and COPD. Expert Opinion on Investigating Drugs. Available at: [Link]
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Card, G. L., et al. (2004). A family of phosphodiesterase-4 inhibitors discovered by cocrystallography and scaffold-based drug design. Nature Biotechnology. PDB ID: 1XMY. Available at: [Link]
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Rocque, W. J., et al. (1997). The role of the metal ions in the hydrolysis of cAMP by the catalytic domain of the human cGMP-inhibited cAMP phosphodiesterase PDE3A. Biochemistry. Available at: [Link]
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Olsson, M. H. M., et al. (2011). PROPKA3: Consistent Treatment of Internal and Surface Residues in Empirical pKa Predictions. Journal of Chemical Theory and Computation. Available at: [Link]
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Maier, J. A., et al. (2015). ff14SB: Improving the Accuracy of Protein Side Chain and Backbone Parameters from ff99SB. Journal of Chemical Theory and Computation. Available at: [Link]
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Huang, J., et al. (2017). CHARMM36m: an improved force field for folded and intrinsically disordered proteins. Nature Methods. Available at: [Link]
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Open Babel Development Team. Open Babel. A chemical toolbox designed to speak the many languages of chemical data. Available at: [Link]
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Bayly, C. I., et al. (1993). A well-behaved electrostatic potential based method using charge restraints for deriving atomic charges: the RESP model. The Journal of Physical Chemistry. Available at: [Link]
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Wang, J., et al. (2004). Development and testing of a general amber force field. Journal of Computational Chemistry. Available at: [Link]
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Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry. Available at: [Link]
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Jorgensen, W. L., et al. (1983). Comparison of simple potential functions for simulating liquid water. The Journal of Chemical Physics. Available at: [Link]
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Kollman, P. A., et al. (2000). Calculating Structures and Free Energies of Complex Molecules: Combining Molecular Mechanics and Continuum Models. Accounts of Chemical Research. Available at: [Link]
Navigating the Chemical Maze: A Technical Guide to Chemical Abstracts and CAS Registry Data for Acetamide Derivatives
For Immediate Release
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide serves as a comprehensive resource for effectively utilizing Chemical Abstracts Service (CAS) data, with a specific focus on acetamide and its derivatives. As compounds of significant interest in medicinal chemistry and drug development, a deep understanding of how to navigate and interpret the vast landscape of chemical information is paramount.[1][2] This document will provide not only the "how" but also the critical "why" behind leveraging the CAS Registry system, empowering researchers to accelerate their discovery and development workflows.
The Unambiguous Identifier: Understanding the Power of the CAS Registry Number
In the complex world of chemical information, where a single substance can be known by numerous synonyms, trade names, and systematic nomenclatures, a universal identifier is essential.[3][4][5] The CAS Registry Number (CAS RN®) is a unique and unambiguous numerical identifier assigned by the Chemical Abstracts Service to every chemical substance described in the open scientific literature.[3][4][5][6][7] This system, established in 1965, has become the global standard for chemical identification, recognized by scientists, industries, and regulatory bodies worldwide.[4][7]
A CAS RN consists of up to 10 digits, separated by hyphens into three parts.[3][5][6] The final digit is a check digit, which ensures the validity of the number.[3][5] It's crucial to understand that the CAS RN itself has no inherent chemical meaning; it is assigned sequentially as new substances are registered.[3][4][5] Its power lies in its ability to provide a reliable and consistent link to a wealth of information about a specific substance, regardless of the naming convention used.[4] For researchers in drug development, the CAS RN is indispensable for accurate substance identification, literature searching, and regulatory submissions.[8]
Acetamide and Its Derivatives: A Foundation for Discovery
Acetamide (CAS RN: 60-35-5), the simplest amide derived from acetic acid, serves as a fundamental building block in organic synthesis and medicinal chemistry.[9][10][11] Its derivatives exhibit a wide range of biological activities and are integral to the development of various therapeutic agents.[1][2][12]
Core Structure and Properties of Acetamide
-
Appearance: Colorless, crystalline solid[9]
-
Solubility: Soluble in water, ethanol, and pyridine.[10]
The key to the versatility of acetamide lies in its functional group: a carbonyl group bonded to a nitrogen atom.[9] This amide linkage allows for a variety of chemical modifications, leading to a vast array of derivatives with diverse physicochemical properties and biological functions.[1][2][9]
Key Derivatives of Acetamide in Research and Development
The substitution on the amide nitrogen or the methyl group of acetamide gives rise to a multitude of derivatives. Understanding these structural modifications is key to targeted searches within the CAS Registry.
| Derivative Name | CAS Registry Number | Structure | Key Features and Applications |
| N-Methylacetamide | 79-16-3 | CH₃CONHCH₃ | A secondary amide, used as a solvent and in peptide synthesis.[9] |
| N,N-Dimethylacetamide (DMAc) | 127-19-5 | CH₃CON(CH₃)₂ | A common polar aprotic solvent in organic reactions.[9] |
| Chloroacetamide | 79-07-2 | ClCH₂CONH₂ | A reactive intermediate in the synthesis of various pharmaceuticals.[9] |
| Thioacetamide | 62-55-5 | CH₃CSNH₂ | A sulfur analog of acetamide used in organic synthesis.[9] |
Mastering the Search: A Practical Guide to Navigating CAS Databases
Accessing the wealth of information within the CAS Registry is most effectively done through platforms like CAS SciFinder®.[14][15][16][17] These tools offer powerful search capabilities that allow researchers to pinpoint specific substances and related data with high precision.
The Workflow of a CAS Registry Search
The following diagram illustrates a typical workflow for searching for acetamide derivatives in a CAS database.
Caption: The relationship between a CAS RN and associated data.
Application in Drug Development: A Case Study with Acetamide-Based COX-2 Inhibitors
Acetamide derivatives have been extensively explored as selective cyclooxygenase-2 (COX-2) inhibitors for the treatment of inflammation and pain. [1][2]A researcher aiming to develop novel COX-2 inhibitors could leverage the CAS Registry in the following manner:
-
Identify Known Scaffolds: Conduct a substructure search for known acetamide-based COX-2 inhibitors to understand the common structural motifs essential for activity.
-
Analyze Structure-Activity Relationships (SAR): By examining the retrieved compounds and their associated biological activity data from the literature, researchers can identify key structural features that enhance potency and selectivity.
-
Explore Novel Chemical Space: Use the insights from the SAR analysis to design novel acetamide derivatives with potentially improved properties. A similarity search in CAS SciFinder® can then be used to see if these new structures have been previously synthesized.
-
Patent Landscape Analysis: The comprehensive patent information linked to CAS Registry Numbers allows researchers to assess the intellectual property landscape and identify opportunities for novel inventions.
This systematic approach, grounded in the authoritative data of the CAS Registry, enables a more efficient and informed drug discovery process.
Conclusion: The Indispensable Role of CAS in Modern Chemical Research
The Chemical Abstracts Service and its Registry system provide an essential framework for navigating the vast and complex world of chemical information. For scientists and researchers focused on acetamide derivatives and their potential applications in drug development, a thorough understanding and proficient use of these resources are not just advantageous but fundamental to success. By embracing the principles of precise identification, strategic searching, and insightful data interpretation, the scientific community can continue to build upon the rich chemistry of acetamide to develop the next generation of innovative medicines.
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- 8. royed.in [royed.in]
- 9. Acetamide: Structure, Properties and Uses [allen.in]
- 10. Acetamide Formula - Structure, Properties, Uses, Sample Questions - GeeksforGeeks [geeksforgeeks.org]
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- 17. m.youtube.com [m.youtube.com]
Preparation of stock solutions and buffers for diethoxyphenyl compound assays
Application Note: High-Fidelity Solubilization and Buffer Optimization for Diethoxyphenyl Compound Assays
Abstract
Diethoxyphenyl compounds—characterized by an electron-rich benzene ring substituted with two ethoxy groups—present a distinct "Solubility Paradox" in biological assays. While their lipophilicity facilitates membrane permeability, it simultaneously drives rapid precipitation in aqueous buffers and significant adsorption to thermoplastic labware. This application note details a field-proven protocol to maintain compound bioavailability, minimize non-specific binding, and ensure assay reproducibility.
Physicochemical Context & The Challenge
The diethoxy moiety significantly increases the LogP (partition coefficient) of the parent phenyl ring, rendering these compounds poorly water-soluble. Furthermore, the electron-donating nature of the ethoxy groups makes the phenyl ring susceptible to oxidative degradation under light or prolonged exposure to air.
Key Failure Modes:
-
"Crashing Out": Micro-precipitation upon direct dilution into aqueous media, often invisible to the naked eye but catastrophic for dose-response curves.
-
Plastic Adsorption: High affinity for Polypropylene (PP) and Polystyrene (PS) surfaces, leading to effective concentration losses of up to 60% within 30 minutes.
-
Oxidative Instability: Formation of quinone-like byproducts if stock solutions are stored improperly.
Stock Solution Preparation
Solvent Selection: Dimethyl Sulfoxide (DMSO) is the requisite solvent.[1][2] Ethanol is discouraged due to high volatility (concentration drift) and lower solubilizing power for this specific class of lipophiles.
Protocol 1: Preparation of 10 mM Master Stock
-
Reagents: Anhydrous DMSO (≥99.9%, Cell Culture Grade).
-
Labware: Borosilicate glass vials with Teflon-lined caps (Essential to prevent plasticizer leaching and adsorption).
Step-by-Step:
-
Weighing: Weigh the diethoxyphenyl solid into a glass vial. Do not use plastic weigh boats; use anti-static glassine paper or weigh directly into the tared vial.
-
Solvation: Add the calculated volume of Anhydrous DMSO to achieve 10 mM.
-
Dissolution: Vortex vigorously for 30 seconds. If particulate remains, sonicate in a water bath at 37°C for 5 minutes.
-
QC Check: Hold the vial against a dark background under a strong light source. The solution must be crystal clear. Any turbidity indicates incomplete solvation.
-
Storage: Overlay with Nitrogen or Argon gas (if available) to prevent oxidation. Store at -20°C. Avoid repeated freeze-thaw cycles (aliquot into single-use glass vials).
The "Step-Down" Dilution Strategy
Directly pipetting 1 µL of 10 mM stock into 1 mL of media (1:1000 dilution) often causes local precipitation at the pipette tip interface due to the massive polarity shock.
Protocol 2: The Intermediate Dilution Method
Objective: To reach a final assay concentration (e.g., 10 µM) with <0.5% DMSO.
-
Prepare Intermediate Stock (10x):
-
Dilute the 10 mM Master Stock 1:100 into a compatible buffer (e.g., PBS + 0.5% BSA) or solvent-buffer mix.
-
Crucial: If the compound is extremely hydrophobic, the "Intermediate" should be 100 µM in 10% DMSO/90% Buffer . This stabilizes the transition.
-
-
Final Dilution:
-
Pipette the Intermediate Stock into the final assay medium.
-
Result: The compound transitions from 100% DMSO
10% DMSO 0.1% DMSO (Final).
-
Table 1: Solvent Tolerance & Adsorption Mitigation
| Variable | Recommendation | Scientific Rationale |
| Max DMSO | 0.1% - 0.5% (v/v) | >0.5% induces cytotoxicity and membrane permeabilization in sensitive lines (e.g., HepG2, primary neurons) [1, 4]. |
| Labware | Glass or Low-Binding PP | Standard PP tubes can adsorb >30% of lipophilic drugs in <1 hr [2]. |
| Carrier | 0.1% BSA or HSA | Albumin acts as a "chaperone," preventing aggregation and sticking to walls without blocking cellular uptake [3]. |
| Mixing | Rapid Dispersion | Vortex immediately upon addition to prevent supersaturation zones. |
Visualizing the Workflow
The following diagram illustrates the critical decision pathways for solvent selection and dilution to prevent precipitation.
Figure 1: Critical workflow for solubilizing lipophilic diethoxyphenyl compounds. Note the divergence between the failure-prone "Direct Dilution" and the robust "Step-Down" method.
Quality Control (QC) & Validation
Before running valuable biological assays, validate your stock stability.
Protocol 3: The "Turbidity Check"
-
Prepare a "Mock Assay" solution (Compound + Media, no cells).
-
Incubate at 37°C for 2 hours (typical assay window).
-
Measure Absorbance at 600 nm (OD600) .
-
Pass: OD < 0.005 (comparable to media blank).
-
Fail: OD > 0.01 (indicates scattering/precipitation).
-
Protocol 4: Adsorption Quantification
-
Prepare 10 µM solution in a standard plastic tube vs. a glass tube.
-
Wait 1 hour.
-
Analyze both supernatants via HPLC-UV or LC-MS.
-
If Plastic/Glass recovery is < 90%, switch exclusively to glass-coated plates or add BSA.
References
-
Timm, M., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology. Available at: [Link]
-
Goebel, C., et al. (2013). Drug adsorption to plastic containers and retention of drugs in cultured cells under in vitro conditions.[3] European Journal of Pharmaceutical Sciences. (Contextual validation of lipophilic drug loss to polystyrene).
-
Bitesize Bio. (2025). Are Proteins Adsorbing to Your Labware? (Methodology for BSA blocking). Available at: [Link]
-
Nguyen, S., et al. (2020).[2] Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines.[2][4] Biomedical Research and Therapy.[2][5] Available at: [Link]
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- 4. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
- 5. Differential Effects of Two Widely Used Solvents, DMSO and Ethanol, on the Growth and Recovery of Trypanosoma cruzi Epimastigotes in Culture - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Handling and Dosing of Rapamycin (Sirolimus)
<
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rapamycin, also known as Sirolimus, is a macrolide compound first identified as a potent antifungal agent produced by the bacterium Streptomyces hygroscopicus.[1][2] It is now extensively utilized as an immunosuppressant and a highly specific inhibitor of the mammalian target of rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, metabolism, and survival.[3][4][5]
The mechanism of action involves Rapamycin forming a complex with the intracellular receptor FK506-binding protein 12 (FKBP12).[3] This Rapamycin-FKBP12 complex then binds to and allosterically inhibits mTOR Complex 1 (mTORC1).[4][6] mTORC1 integrates signals from various upstream pathways, including growth factors and nutrients, to control protein synthesis and other anabolic processes.[5] By inhibiting mTORC1, Rapamycin effectively blocks downstream signaling to key effectors like S6 Kinase (S6K) and the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), leading to cell cycle arrest, typically in the G1 phase, and the induction of autophagy.[2][7]
Due to its potent and specific activity, Rapamycin is a cornerstone tool in cell biology research for dissecting the mTOR signaling pathway and its role in various physiological and pathological processes, including cancer, autoimmune diseases, and aging.[8] This guide provides a comprehensive overview of the essential protocols for handling, dosing, and validating the activity of Rapamycin in in vitro cell culture systems.
Physicochemical Properties and Stock Solution Preparation
Accurate and reproducible experimental outcomes are critically dependent on the correct preparation and storage of Rapamycin solutions.[4] Rapamycin is a hydrophobic molecule with poor aqueous solubility, necessitating the use of organic solvents for the preparation of stock solutions.[9][10]
Data Summary: Physicochemical Properties and Storage
| Parameter | Value | Source(s) |
| Molecular Weight | 914.17 g/mol | [6][7][11] |
| Appearance | White to off-white crystalline powder | |
| Recommended Solvents | Dimethyl sulfoxide (DMSO), Ethanol | [6][7] |
| Solubility in DMSO | ≥ 100 mg/mL (~109 mM) | [6] |
| Solubility in Ethanol | ≥ 50 mg/mL | [6][7] |
| Storage of Powder | -20°C, desiccated, protected from light | [6][7][11] |
| Storage of Stock Solution | Aliquot and store at -20°C or -80°C for up to 3 months. Avoid repeated freeze-thaw cycles. | [6][7] |
Protocol: Preparation of a 10 mM Rapamycin Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for subsequent dilutions.
Materials:
-
Rapamycin powder
-
Anhydrous, sterile Dimethyl sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Calculation: Determine the mass of Rapamycin required. To prepare 1 mL of a 10 mM stock solution, you will need 9.14 mg of Rapamycin (Molecular Weight: 914.17 g/mol ).[6]
-
Weighing: In a sterile microcentrifuge tube, carefully weigh the calculated amount of Rapamycin powder.
-
Dissolution: Add the appropriate volume of sterile DMSO to the Rapamycin powder. For the example above, add 1 mL of DMSO.[6]
-
Mixing: Vortex the solution thoroughly until all the Rapamycin powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary. Visually inspect the solution to ensure no particulates are present.[4][6]
-
Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots in sterile, amber microcentrifuge tubes to protect from light. Store the aliquots at -20°C or -80°C. This practice is crucial to prevent degradation from repeated freeze-thaw cycles.[6][7]
Experimental Design and Dosing Considerations
The optimal concentration and treatment duration for Rapamycin are highly dependent on the cell line, experimental endpoint, and the specific biological question being addressed.[12][13]
Data Summary: Recommended Working Concentrations
| Application | Cell Line Example(s) | Working Concentration Range | Incubation Time | Source(s) |
| mTORC1 Inhibition | HEK293, various cancer cell lines | 10 nM - 100 nM | 1 - 24 hours | [12] |
| Autophagy Induction | COS7, H4 | 200 nM | 4 - 24 hours | [6] |
| Cell Proliferation Inhibition (IC50) | A549 (lung cancer) | ~33 µM | 24 - 72 hours | [14] |
| Y79 (retinoblastoma) | 0.136 µM | Not specified | [13] | |
| Rh1, Rh30 (rhabdomyosarcoma) | 0.1 - 0.5 ng/mL (~0.11 - 0.55 nM) | Not specified | [15] | |
| Genotoxicity Studies | Various | Dose-dependent; 20 nM - 100 µM | Not specified | [16] |
Causality Behind Experimental Choices:
-
Concentration: Lower concentrations (1-100 nM) are often sufficient to specifically inhibit mTORC1 and its downstream signaling.[12] Higher concentrations may be required to elicit a cytotoxic effect, but this also increases the risk of off-target effects and potential inhibition of mTORC2 with prolonged exposure.[12][17]
-
Duration: Short-term treatments (1-24 hours) are typically used to study acute signaling events, such as the dephosphorylation of S6K.[12] Longer-term assays (24-72 hours or more) are necessary to assess effects on cell proliferation, apoptosis, or autophagy.[12][18]
-
Cell Line Specificity: The sensitivity to Rapamycin can vary significantly between different cell lines.[13] Therefore, it is imperative to perform a dose-response curve for each new cell line and experimental setup to determine the optimal working concentration.
Protocol: Preparation of Working Solutions and Cell Dosing
Procedure:
-
Thaw Stock Solution: Remove one aliquot of the 10 mM Rapamycin stock solution from the freezer and allow it to thaw at room temperature, protected from light.[6]
-
Intermediate Dilution (Optional): For very low final concentrations (in the nM range), it is advisable to perform an intermediate dilution of the stock solution in sterile cell culture medium or DMSO to ensure accurate pipetting.[6]
-
Final Dilution: Directly add the appropriate volume of the Rapamycin stock solution (or intermediate dilution) to pre-warmed, complete cell culture medium to achieve the desired final concentration.
-
Example: To prepare 10 mL of medium with a final Rapamycin concentration of 100 nM, add 1 µL of the 10 mM stock solution.[6]
-
-
Vehicle Control: It is crucial to include a vehicle control in all experiments. This consists of treating cells with the same final concentration of the solvent (e.g., DMSO) used in the highest Rapamycin dose. The final solvent concentration should typically be kept below 0.1% to avoid solvent-induced toxicity.[12]
-
Mixing: Gently mix the medium containing Rapamycin or the vehicle control by swirling to ensure a homogenous solution before adding it to the cells.[6]
-
Dosing: Remove the existing medium from the cultured cells and replace it with the prepared medium containing the desired concentration of Rapamycin or the vehicle control.
Experimental Workflows and Validation Protocols
Diagram: Workflow for Rapamycin Stock and Working Solution Preparation
Caption: Rapamycin binds to FKBP12, and this complex specifically inhibits mTORC1 activity.
Protocol: Validation of mTORC1 Inhibition by Western Blotting
To confirm that Rapamycin is effectively inhibiting its target, it is essential to assess the phosphorylation status of downstream mTORC1 substrates. The phosphorylation of p70 S6 Kinase at Threonine 389 (p-p70S6K Thr389) is a widely used and reliable biomarker of mTORC1 activity. [12] Procedure:
-
Cell Treatment and Lysis:
-
Seed cells and grow them to 70-80% confluency.
-
Treat the cells with the desired concentrations of Rapamycin and a vehicle control for the appropriate duration (e.g., 1-2 hours).
-
Harvest the cells and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. [19][20][21]2. Protein Quantification: Determine the protein concentration of each lysate using a standard method such as the bicinchoninic acid (BCA) assay. [20]3. SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). [19] * Transfer the separated proteins to a nitrocellulose or polyvinylidene fluoride (PVDF) membrane. [19] * Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature. [12][19]4. Antibody Incubation:
-
Incubate the membrane with primary antibodies against phospho-p70S6K (Thr389) and total p70S6K overnight at 4°C. [12][20] * Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. [19]5. Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate. [12][19] * Quantify the band intensities using densitometry software. Normalize the phospho-p70S6K signal to the total p70S6K signal to determine the extent of mTORC1 inhibition. A significant decrease in the ratio of p-p70S6K to total p70S6K in Rapamycin-treated cells compared to the control validates the on-target activity of the compound.
-
Troubleshooting and Best Practices
-
Inconsistent Results: Variability in Rapamycin's effects can arise from its instability in aqueous solutions, cell density, serum concentration in the medium, and treatment duration. [17]Standardize these experimental conditions to ensure reproducibility.
-
Solvent Toxicity: Always keep the final DMSO concentration below 0.1% and include a vehicle control to account for any potential effects of the solvent on the cells. [12]* Compound Stability: Rapamycin is sensitive to pH and temperature. [17]Use freshly prepared working solutions and avoid storing diluted solutions in aqueous media for extended periods. [10]* Confirmation of Activity: Do not rely solely on phenotypic outcomes (e.g., reduced proliferation). Always validate the on-target activity of Rapamycin by assessing the phosphorylation status of mTORC1 downstream targets like S6K or 4E-BP1. [12]
References
-
Drugs.com. (2025, July 11). What Is Sirolimus's MOA (Mechanism of Action)? Retrieved from [Link]
-
R Discovery. (n.d.). What are the molecular and cellular mechanisms of action of SIROLIMUS in RAPAMUNE therapy? Retrieved from [Link]
-
ACS Pharmacology & Translational Science. (2024, November 27). Unveiling the Role of Mechanistic Target of Rapamycin Kinase (MTOR) Signaling in Cancer Progression and the Emergence of MTOR Inhibitors as Therapeutic Strategies. Retrieved from [Link]
-
Wikipedia. (n.d.). mTOR inhibitors. Retrieved from [Link]
-
UpToDate. (2016, July 27). Pharmacology of mammalian (mechanistic) target of rapamycin (mTOR) inhibitors. Retrieved from [Link]
-
Selected Topics in Health and Disease (2019 Edition). (n.d.). 1.2 Western Blot and the mTOR Pathway. Retrieved from [Link]
-
ResearchGate. (n.d.). Rapamycin showed small cytotoxicity in all tested tumor cell lines... Retrieved from [Link]
-
PMC. (2025, January 7). Exploring the interactions of rapamycin with target receptors in A549 cancer cells: insights from molecular docking analysis. Retrieved from [Link]
-
Bio-protocol. (n.d.). Western blotting of PI3K/AKT /mTOR signaling pathway-related proteins. Retrieved from [Link]
-
ResearchGate. (n.d.). Cytotoxic effect of rapamycin against different cancer cell lines. Retrieved from [Link]
-
Springer. (n.d.). Evaluation of rapamycin chemical stability in volatile-organic solvents by HPLC. Retrieved from [Link]
-
Frontiers. (2022, December 23). Rapamycin inhibits oral cancer cell growth by promoting oxidative stress and suppressing ERK1/2, NF-κB and beta-catenin pathways. Retrieved from [Link]
-
PMC. (n.d.). Rapamycin potentiates cytotoxicity by docetaxel possibly through downregulation of Survivin in lung cancer cells. Retrieved from [Link]
-
PMC. (n.d.). A novel rapamycin-polymer conjugate based on a new poly(ethylene glycol) multiblock copolymer. Retrieved from [Link]
-
BPS Bioscience. (n.d.). Data Sheet Rapamycin (Sirolimus). Retrieved from [Link]
-
CLYTE. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]
-
PubMed. (2011, March 21). The influence of co-solvents on the stability and bioavailability of rapamycin formulated in self-microemulsifying drug delivery systems. Retrieved from [Link]
-
YouTube. (2021, August 18). How to calculate IC50 value. Retrieved from [Link]
-
Rapamycin Longevity News. (n.d.). Rapamycin Longevity News. Retrieved from [Link]
-
ResearchGate. (2015, December 10). What concentration of rapamycin should I use in cell culture? Retrieved from [Link]
-
IJSDR. (2021, December). FACTORS AFFECTING RAPAMYCIN (SIROLIMUS) PRODUCTION - A REVIEW. Retrieved from [Link]
-
Spandidos Publications. (2018, September 19). Concentration‑dependent effects of rapamycin on proliferation, migration and apoptosis of endothelial cells in human venous malformation. Retrieved from [Link]
-
PMC. (n.d.). Inhibition of the Mechanistic Target of Rapamycin (mTOR)–Rapamycin and Beyond. Retrieved from [Link]
-
Healthspan. (2024, January 5). How to Navigate Dosing Rapamycin for Longevity and Anti-aging. Retrieved from [Link]
-
ResearchGate. (2016, October 4). How to calculate IC50 for my dose response? Retrieved from [Link]
-
ResearchGate. (2025, August 7). (PDF) Strategies for the management of adverse events associated with mTOR inhibitors. Retrieved from [Link]
-
AACR Journals. (n.d.). Rapamycin Causes Poorly Reversible Inhibition of mTOR and Induces p53-independent Apoptosis in Human Rhabdomyosarcoma Cells1. Retrieved from [Link]
-
News-Medical.net. (2024, June 21). What are mTOR inhibitors and how do they work? Retrieved from [Link]
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Resolving solubility precipitation of acetamide derivatives in aqueous media
Technical Support Center: Acetamide Derivatives
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. This guide is designed to provide expert-driven, practical solutions for resolving common solubility and precipitation challenges encountered when working with acetamide derivatives in aqueous media. Our goal is to equip you with the scientific rationale and actionable protocols to overcome these hurdles efficiently.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why do my acetamide derivatives have such poor aqueous solubility?
Answer:
The solubility of acetamide derivatives is governed by a delicate balance of their molecular structure and the properties of the solvent.[] While the core acetamide group (CH₃CONH₂) itself is quite water-soluble due to its ability to form hydrogen bonds, the overall solubility of the derivative is heavily influenced by the nature of the substituent groups attached to this core.[2]
-
Hydrophobicity: Large, non-polar (lipophilic) additions to the molecule increase its overall hydrophobicity. These groups disrupt the favorable hydrogen-bonding network of water, making it energetically unfavorable for the molecule to dissolve.[3]
-
Crystal Lattice Energy: In their solid state, molecules are arranged in a crystal lattice. For a compound to dissolve, the energy of interaction between the compound and solvent molecules must be sufficient to overcome the energy holding the crystal lattice together. Highly stable, rigid crystal structures require more energy to break apart, leading to lower solubility.
-
Ionization State (pKa): Many acetamide derivatives contain ionizable functional groups (acidic or basic). The charge state of these groups, which is dictated by the pH of the aqueous medium, dramatically impacts solubility.[4] The ionized form is generally much more soluble in water than the neutral form.[3]
Q2: My compound, dissolved in DMSO, crashed out of solution immediately after I added it to my aqueous buffer. What happened and what's the first thing I should do?
Answer:
This is a classic case of solvent-induced precipitation, a common issue when transitioning a compound from a strong organic solvent like Dimethyl Sulfoxide (DMSO) to an aqueous environment.[5] DMSO is an excellent solvent that can dissolve many hydrophobic compounds, but when this DMSO stock is diluted into a large volume of aqueous buffer, the local solvent environment changes drastically from organic to aqueous. The compound is no longer soluble in this new environment and precipitates, or "crashes out."
Your first step is to systematically diagnose the problem. The following workflow provides a logical sequence for troubleshooting.
Caption: Initial troubleshooting decision tree.
Q3: How do I properly use pH adjustment to improve the solubility of my ionizable acetamide derivative?
Answer:
For an acetamide derivative with an acidic or basic functional group, pH is the most powerful tool for manipulating solubility.[4] The principle is to shift the equilibrium towards the ionized, more water-soluble form of the compound.
-
For Weakly Acidic Compounds (e.g., containing a carboxylic acid or phenol group): Solubility increases as the pH of the medium increases. By raising the pH above the compound's pKa, you deprotonate the acidic group, leaving it with a negative charge. A general rule of thumb is to adjust the buffer to a pH that is at least 1-2 units above the pKa.
-
For Weakly Basic Compounds (e.g., containing an amine group): Solubility increases as the pH of the medium decreases. By lowering the pH below the compound's pKa, you protonate the basic group, giving it a positive charge. Aim for a buffer pH that is at least 1-2 units below the pKa.
Causality: The ionized form of the molecule can participate in more favorable ion-dipole interactions with water molecules, which significantly enhances its solubility compared to the neutral form.[3]
Protocol: pH-Based Solubility Screening
-
Determine pKa: If the pKa of your compound is unknown, use computational prediction tools (e.g., MarvinSketch, ChemAxon) or analytical methods.
-
Prepare Buffers: Prepare a series of buffers (e.g., phosphate, citrate, acetate) spanning a range of pH values around the pKa.[6] For example, if the pKa is 4.5, prepare buffers at pH 3.5, 4.5, 5.5, and 6.5.
-
Equilibrate: Add an excess amount of your solid compound to a small volume of each buffer in separate vials. Ensure enough solid is present that some remains undissolved at equilibrium.[7]
-
Agitate: Shake the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-72 hours).[8]
-
Separate & Analyze: Centrifuge or filter the samples to remove undissolved solid.[8] Carefully collect the supernatant and determine the concentration of the dissolved compound using a validated analytical method like HPLC or UV-Vis spectroscopy.
-
Verify pH: Measure the final pH of the saturated solution to ensure it has not shifted.[7]
-
Plot Data: Plot solubility (e.g., in µg/mL) versus the final pH to identify the optimal pH range for your experiments.
Q4: My compound is non-ionizable or still precipitates at a workable pH. How can co-solvents help?
Answer:
Co-solvents are water-miscible organic solvents that are added to an aqueous solution to increase the solubility of non-polar or poorly soluble compounds.[9] They work primarily by reducing the polarity of the solvent system.[10]
Mechanism of Action: Water is a highly polar solvent with a strong, three-dimensional hydrogen-bonding network. Hydrophobic molecules disrupt this network, which is energetically unfavorable. Co-solvents, which typically have both a hydrophilic part (to ensure water miscibility) and a hydrophobic part, can reduce the overall "self-association" of water.[] This makes the solvent system more accommodating to non-polar solutes, effectively increasing their solubility.
| Co-Solvent | Typical Max % (v/v) in Cell Assays | Advantages | Disadvantages |
| DMSO | < 0.5% | Excellent solubilizing power for many compounds. | Can be toxic to cells at higher concentrations; may interfere with some assays.[5] |
| Ethanol | < 1% | Less toxic than DMSO for many cell lines; volatile. | Can affect cell membrane integrity and enzyme activity.[9] |
| Polyethylene Glycol 400 (PEG 400) | 1-5% | Low toxicity; widely used in pharmaceutical formulations. | Can be viscous; may not be as potent a solubilizer as DMSO for some compounds.[10] |
| Propylene Glycol | 1-5% | Good safety profile; used in many injectable formulations. | Can cause hemolysis at high concentrations. |
Important Consideration: Always perform a vehicle control experiment to ensure that the chosen co-solvent, at the final concentration used, does not affect your experimental results (e.g., cell viability, enzyme activity).
Q5: What are cyclodextrins and surfactants, and when should I consider using them?
Answer:
When pH adjustment and simple co-solvents are insufficient, more advanced solubilizing excipients like cyclodextrins and surfactants should be considered. These are particularly useful for very hydrophobic compounds.
Cyclodextrins are cyclic oligosaccharides that have a unique molecular structure resembling a truncated cone or donut.[12] The exterior of the molecule is hydrophilic (water-loving), while the central cavity is hydrophobic (water-fearing).[]
Mechanism: A poorly soluble, hydrophobic drug molecule can be encapsulated within the hydrophobic cavity of the cyclodextrin, forming an "inclusion complex."[14] The outside of this complex is hydrophilic, allowing the entire complex to dissolve readily in water, thereby increasing the apparent solubility of the drug.[15] This is a host-guest system that effectively hides the hydrophobic part of the drug from the aqueous environment.[] Commonly used derivatives in pharmaceuticals include Hydroxypropyl-β-Cyclodextrin (HP-β-CD) and Sulfobutylether-β-Cyclodextrin (SBE-β-CD).[12]
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- 10. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? - CarboHyde [carbohyde.com]
- 14. scielo.br [scielo.br]
- 15. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Oxidative Degradation of the Diethoxyphenyl Group
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for handling and storing compounds containing the diethoxyphenyl moiety. This functional group is prevalent in many active pharmaceutical ingredients (APIs) and advanced intermediates. However, its ether linkages make it susceptible to oxidative degradation, which can compromise sample integrity, lead to inconsistent experimental results, and generate potentially hazardous byproducts like peroxides.[1][2][3] This guide provides in-depth troubleshooting advice and preventative strategies to ensure the long-term stability of your valuable compounds.
Part 1: Troubleshooting Guide
This section addresses specific issues you might encounter, providing diagnostic questions and actionable solutions.
Q1: My compound containing a diethoxyphenyl group shows new, unexpected peaks in HPLC/LC-MS analysis after a few weeks of storage. Could this be oxidation?
Possible Cause: Yes, this is a classic sign of degradation. Oxidative cleavage of the ether bonds or oxidation of the carbon alpha to the ether oxygen can create a range of impurities.[4][5]
How to Confirm:
-
Mass Spectrometry (MS) Analysis: Look for masses corresponding to the addition of one or more oxygen atoms (+16 Da, +32 Da, etc.) to your parent compound. Also, look for fragments indicating the loss of one or both ethyl groups, potentially replaced by a hydroxyl group (phenol formation).
-
Peroxide Test: Ethers are notorious for forming explosive peroxides upon exposure to air and light.[2][6][7] You can use commercially available peroxide test strips for a semi-quantitative check.[7][8] A positive test is a strong indicator of oxidative degradation.
-
Visual Inspection: A color change, often to yellow or brown, or the appearance of cloudiness or crystals in a solution can indicate degradation.[9] If you see solid crystals, especially around the cap of a container, do not move or open it; this could indicate dangerous levels of peroxides.[3] Contact your institution's Environmental Health & Safety (EHS) office immediately.[3]
Immediate Action:
-
If peroxides are detected at concentrations above 25-100 ppm, the material may be unsafe for use, especially if heating or distillation is planned.[3] Consult your EHS guidelines for safe disposal procedures.
-
For low-level degradation, repurification by chromatography or recrystallization may be possible, but the underlying storage issue must be addressed to prevent recurrence.
Q2: My bioassay results using a diethoxyphenyl-containing compound are suddenly inconsistent or show reduced potency. Why might this be happening?
Possible Cause: The degradation products are unlikely to have the same biological activity as the parent compound. The formation of impurities effectively lowers the concentration of your active molecule and introduces new, unknown variables into your experiment. Oxidation can lead to the formation of phenols, aldehydes, or other reactive species that could interfere with your assay.[10]
Troubleshooting Steps:
-
Verify Compound Integrity: Immediately re-analyze your stock solution and solid compound by HPLC or LC-MS to check for purity and the presence of degradation products.
-
Prepare Fresh Solutions: Always prepare solutions for biological assays from a freshly opened vial of solid compound or from a stock solution that has been stored under validated inert conditions.
-
Review Solution Preparation: Consider the solvent used. Some solvents can participate in or accelerate degradation reactions.[11][12] Ensure the solvent is of high purity and has been properly degassed to remove dissolved oxygen.
Part 2: Preventative Measures & Best Practices (FAQ)
Proactive prevention is the most effective strategy for maintaining the stability of your diethoxyphenyl-containing compounds.
Q3: What is the fundamental mechanism of oxidative degradation for a diethoxyphenyl group?
The primary mechanism is a free-radical autoxidation process.[2] It is initiated by factors like light, heat, or trace metal impurities and proceeds via a chain reaction with atmospheric oxygen. The carbon atom adjacent (alpha) to the ether oxygen is particularly susceptible to hydrogen atom abstraction, leading to the formation of hydroperoxides.[2][13] These hydroperoxides are unstable and can decompose, leading to cleavage of the ether bond and the formation of various degradation products.
Caption: Workflow for preparing samples for inert storage.
Detailed Protocol: Sample Preparation for Long-Term Storage
-
Gather Materials: You will need your compound, a high-purity degassed solvent, an appropriate antioxidant (optional), amber glass vials with PTFE-lined septum caps, and a source of inert gas (Argon or Nitrogen) with needles and tubing.
-
Degas the Solvent: Before preparing any solutions, remove dissolved oxygen from your solvent. The most common method is to bubble a gentle stream of Argon or Nitrogen through the solvent for 15-30 minutes.
-
Prepare Vials: Take a clean, dry amber vial. Puncture the septum cap with two needles: one connected to the inert gas line (inlet) and one to serve as an outlet. Flush the vial with the inert gas for 2-3 minutes to displace all air.
-
Dissolve the Compound: Weigh your compound directly into the inerted vial. Using a syringe, add the appropriate volume of the degassed solvent. If using an antioxidant, it should be added at this stage. Gently swirl to dissolve. Keep a slight positive pressure of inert gas in the vial during this process.
-
Aliquot and Seal: If preparing multiple aliquots, use a gas-tight syringe to transfer the solution to other similarly inerted vials. Before removing the needles, ensure a final flush of the vial's headspace (the gas above the solution) with the inert gas.
-
Finalize Storage: Tightly seal the vials. For extra security, wrap the cap and neck with Parafilm. Label clearly with the compound name, concentration, date, and storage conditions. Place in a freezer (-20°C or colder) away from light. [14][15]
Part 3: Analytical Verification
Trust but verify. Regularly checking the integrity of your compounds is crucial.
Q7: What is a simple and reliable analytical method to check for degradation?
A simple qualitative test is the potassium iodide (KI) method for detecting peroxides. [2][7] Protocol: Potassium Iodide Peroxide Test
-
Prepare a fresh 10% (w/v) solution of potassium iodide in water.
-
In a test tube, add ~1 mL of your sample solution (or a solution of your solid compound).
-
Add 1 mL of the fresh 10% KI solution and a few drops of dilute hydrochloric acid.
-
Shake the mixture.
-
Result: The presence of peroxides will oxidize the iodide (I⁻) to iodine (I₂), causing the aqueous layer to turn yellow or brown. [2][9]Adding a drop of starch solution will result in a deep blue-black color if iodine is present, indicating a positive result. [7] For quantitative analysis, a stability-indicating HPLC-UV or LC-MS method is the gold standard. This involves developing a method that can separate the parent compound from its potential degradation products and using it to track the purity of your sample over time under various storage conditions. [16]
References
- Allen, How can we prevent the form
- The University of Edinburgh, Ethers - storage and the detection and removal of peroxides.
-
Britannica, Ether - Synthesis, Reactions, Uses. [Link]
-
JoVE, Video: Autoxidation of Ethers to Peroxides and Hydroperoxides. [Link]
-
Tintoll, Thioether Antioxidant. [Link]
-
PMC, Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. [Link]
-
Asia Pacific Food Industry, Ensuring Shelf-Life Through Oxidative Stability. [Link]
-
University of California, Riverside, INFORMATION ON PEROXIDE-FORMING COMPOUNDS. [Link]
-
Chemistry, Deperoxidation of Ethers. A Novel Application of Self-Indicating Molecular Sieves. [Link]
-
amfine.com, Thioethers | Antioxidant Synergists for Plastics. [Link]
-
Oxford Academic, Impact of storage conditions on the composition and antioxidant activity of peanut skin phenolic-based extract. [Link]
-
MDPI, Effect of Selected Organic Solvents on Hydroxyl Radical-Dependent Light Emission in the Fe2+-EGTA-H2O2 System. [Link]
-
PMC, Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents and Antioxidant Activity of Dried Piper betle Extracts. [Link]
-
University of Tennessee, Knoxville, Time-sensitive Chemicals - Environmental Health & Safety. [Link]
-
PMC - NIH, Oxidative Cleavage of Diverse Ethers by an Extracellular Fungal Peroxygenase. [Link]
- Google Patents, CN102426169A - Method for detecting peroxide content in polyether polyol.
-
MDPI, Enhancing the Performance of Natural Ester Insulating Liquids in Power Transformers: A Comprehensive Review on Antioxidant Additives for Improved Oxidation Stability. [Link]
-
ACS Publications, Oxidative Stability and Initial Decomposition Reactions of Carbonate, Sulfone, and Alkyl Phosphate-Based Electrolytes | The Journal of Physical Chemistry C. [Link]
-
University of Texas at Austin, Peroxide Forming Chemicals | Environmental Health & Safety (EHS). [Link]
-
MDPI, Natural Antioxidants: Advancing Stability and Performance in Sustainable Biobased and Biodegradable Plastics. [Link]
-
Master Organic Chemistry, Protecting Groups For Alcohols. [Link]
- University of Southern Mississippi, OXIDATIVE DEGRADATION OF POLYMERS Most polymers will undergo significant changes over time when exposed to he
-
ASM Journals, Degradation of Alkyl Ethers, Aralkyl Ethers, and Dibenzyl Ether by Rhodococcus. [Link]
-
PMC, Antioxidant Properties of Ester Derivatives of Cinnamic and Hydroxycinnamic Acids in Nigella sativa and Extra-Virgin Olive Oils-Based Emulsions. [Link]
-
Royal Society of Chemistry, The effect of solvents on the thermal degradation products of two Amadori derivatives. [Link]
-
ResearchGate, Oxidative degradation of pharmaceuticals: Theory, mechanisms and inhibition | Request PDF. [Link]
-
PubMed, Oxidative degradation of pharmaceuticals: theory, mechanisms and inhibition. [Link]
-
PMC, Advanced Oxidation Processes in Pharmaceutical Formulations: Photo-Fenton Degradation of Peptides and Proteins. [Link]
-
ResearchGate, Mass Spectrometry Investigation into the Oxidative Degradation of Poly(ethylene glycol). [Link]
Sources
- 1. Ether - Synthesis, Reactions, Uses | Britannica [britannica.com]
- 2. Video: Autoxidation of Ethers to Peroxides and Hydroperoxides [jove.com]
- 3. Peroxide Forming Chemicals | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 4. Oxidative Cleavage of Diverse Ethers by an Extracellular Fungal Peroxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. How can we prevent the formation of peroxides in ethers ? [allen.in]
- 7. docs.csg.ed.ac.uk [docs.csg.ed.ac.uk]
- 8. as.uky.edu [as.uky.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Oxidative degradation of pharmaceuticals: theory, mechanisms and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. The effect of solvents on the thermal degradation products of two Amadori derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09854B [pubs.rsc.org]
- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 14. Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents and Antioxidant Activity of Dried Piper betle Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. apfoodonline.com [apfoodonline.com]
Addressing steric hindrance challenges in acetamide bond formation
Welcome to the Steric Hindrance Solutions Center .
As a Senior Application Scientist, I have designed this guide to move beyond standard textbook protocols. We are addressing the specific kinetic and thermodynamic barriers imposed by bulky substituents (e.g., tert-butyl, ortho-substituted aryls) during acetamide formation.[1]
This guide is structured to provide autonomous troubleshooting, high-fidelity protocols, and mechanistic clarity.
Module 1: The Diagnostic Matrix
Status: Active | Version: 2.4
Before selecting a reagent, you must categorize your steric challenge. Standard acetylation (Acetic Anhydride/Pyridine) fails when the nucleophilic attack is physically blocked or when the transition state energy is too high.
Interactive Decision Tree
Use the logic flow below to select the correct protocol for your specific substrate.
Figure 1: Decision matrix for selecting acetylation protocols based on substrate chirality and steric demand.[1]
Module 2: Advanced Protocols
Protocol A: The "Sledgehammer" (Achiral Substrates Only)
Target: Non-chiral, highly hindered amines (e.g., 2,6-diisopropylaniline).[1] Mechanism: DMAP forms a highly electrophilic N-acylpyridinium salt.[1] Warning: Do NOT use on chiral substrates. The N-acylpyridinium intermediate is prone to oxazolone formation, leading to rapid racemization.[1]
Reagents:
-
Acetyl Chloride (AcCl) or Acetic Anhydride (
)[1] -
Base: Triethylamine (
) or DIPEA[1] -
Catalyst: 4-Dimethylaminopyridine (DMAP) - 0.1 to 1.0 equiv[1]
-
Solvent: DCM (Anhydrous)[1]
Step-by-Step:
-
Dissolve amine (1.0 equiv) in anhydrous DCM (0.2 M).
-
Add
(3.0 equiv).[1] -
Add DMAP (0.2 equiv).[1] Note: For extremely unreactive amines, increase to 1.0 equiv.
-
Cool to 0°C. Dropwise add AcCl (2.0 equiv).
-
Allow to warm to RT and reflux if necessary (40°C) for 4–12 hours.
-
Quench: Add sat.
.
Protocol B: The "Gold Standard" (Chiral/Moderately Hindered)
Target: Chiral amines or acids where racemization is a concern. Mechanism: Uses HATU (or COMU).[1][2] The pyridine nitrogen in the HOAt leaving group provides "anchimeric assistance" (neighboring group participation), accelerating the reaction rate by ~100x compared to HBTU while suppressing epimerization.
Reagents:
-
Acetic Acid (AcOH) - Activated in situ[1]
-
Base: 2,4,6-Collidine (Sym-collidine)[1]
-
Solvent: DMF or NMP (Polar aprotic is required for HATU stability)[1]
Step-by-Step:
-
Dissolve AcOH (1.2 equiv) in DMF.[1]
-
Add base: Use Collidine (3.0 equiv) instead of DIPEA.
-
Why? Collidine is a weaker base but sterically encumbered, preventing it from extracting the
-proton of the chiral center, thus minimizing racemization.[1]
-
-
Add HATU (1.2 equiv).[1] Stir for 2 mins (Pre-activation).
-
Visual Check: Solution should turn yellow/orange.[1]
-
-
Add the hindered amine (1.0 equiv).[1]
-
Stir at RT for 2–16 hours.
Protocol C: The "Sniper" (Severely Hindered / N-Methylated)
Target: Extremely bulky systems (e.g., Aib residues, N-methyl-valine) where HATU fails.[1] Mechanism: Uses TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) to generate an Acyl Fluoride in situ.[1] Acyl fluorides are smaller than OAt esters (less steric clash) and highly reactive toward amines but stable to water.[1]
Reagents:
Step-by-Step:
-
Dissolve AcOH (1.5 equiv) and Amine (1.0 equiv) in DCM.[1]
-
Add TFFH (1.5 equiv).[1]
-
Add DIPEA (3.0 equiv).[1]
-
Critical Step: If no reaction after 2 hours, switch solvent to DCE and heat to 60°C. Acyl fluorides are thermally stable enough to withstand heating that would decompose HATU active esters.
Module 3: Comparative Data & Troubleshooting
Reagent Performance Comparison
| Feature | AcCl + DMAP | HATU / HOAt | TFFH (Acyl Fluoride) |
| Steric Tolerance | High | Moderate-High | Very High |
| Racemization Risk | Severe | Low | Low-Moderate |
| Moisture Sensitivity | High | Moderate | Low (Stable to hydrolysis) |
| By-products | Easily removed | Tetramethylurea (water soluble) | Water soluble salts |
| Cost | Low | High | High |
FAQ: Troubleshooting Common Failures
Q1: My reaction stalls at 60% conversion even with HATU.
-
Diagnosis: The active ester (OAt) is hydrolyzing or rearranging to an unreactive species (guanidinylation) faster than the amine can attack.
-
Fix:
-
Re-activation: Filter the reaction, resuspend, and add fresh HATU/Base/Acid.
-
Switch to Flow/Microwave: Heat to 60°C using Protocol C (TFFH). The smaller radius of the Fluoride leaving group often penetrates the steric shield where the OAt group cannot.
-
Q2: I see significant epimerization (loss of chirality).
-
Diagnosis: You are likely using too strong a base or DMAP.[1]
-
Fix: Switch from DIPEA (
~10.5) to 2,4,6-Collidine or TMP (2,4,6-trimethylpyridine).[1] These bases are non-nucleophilic and too bulky to deprotonate the -carbon.[1] Ensure temperature is kept < 0°C during activation.
Q3: The product is impossible to purify from the coupling reagents.
-
Diagnosis: Tetramethylurea (byproduct of HATU) or HOBt/HOAt residues are co-eluting.[1]
-
Fix:
Module 4: Mechanistic Visualization
Understanding why DMAP causes racemization helps you avoid it.[1]
Figure 2: Mechanism of DMAP activation. Note the red dashed line: if the amine is too hindered (slow kinetics), the intermediate collapses into an achiral oxazolone.
References
-
Carpino, L. A., & El-Faham, A. (1995).[1] Tetramethylfluoroformamidinium Hexafluorophosphate: A Rapid-Acting Peptide Coupling Reagent for Solution and Solid Phase Peptide Synthesis. Journal of the American Chemical Society. [Link]
-
Schäfer, G., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. Chimia, 68(4), 252-255.[1] [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38, 606-631.[1] [Link]
Sources
- 1. bachem.com [bachem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. m.youtube.com [m.youtube.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
Minimizing side reactions and by-products in diethoxyphenyl derivatization
Topic: Minimizing Side Reactions & By-Products
Audience: Medicinal Chemists, Process Chemists, and R&D Scientists.
Introduction: The "Electron-Rich" Paradox
Welcome to the Technical Support Center. If you are working with diethoxyphenyl moieties (commonly 3,4-diethoxyphenyl or 2,5-diethoxyphenyl), you are likely encountering issues stemming from the high electron density of the aromatic ring. While these ethoxy groups activate the ring for functionalization, they simultaneously lower the activation energy for unwanted side reactions.
This guide addresses the three most reported critical failures:
-
Protodeboronation during Suzuki couplings.
-
Over-halogenation/Regio-scrambling during electrophilic substitution.
-
Ether Cleavage & Oxidative Degradation during workup or Lewis acid treatment.
Module 1: Cross-Coupling Optimization
Issue: "My starting material is consumed, but I only see de-borylated by-product (Ar-H), not the coupled product."
Diagnosis: You are experiencing Protodeboronation .[1][2] Electron-rich aryl boronic acids (like 3,4-diethoxyphenylboronic acid) are inherently unstable under basic aqueous conditions. The electron-donating ethoxy groups increase the electron density at the ipso-carbon, accelerating the hydrolysis of the C-B bond before transmetallation can occur.
The Mechanism of Failure
Understanding how it breaks is the key to fixing it. The base (necessary for the Suzuki cycle) attacks the boron atom, forming a boronate species. In electron-rich systems, this species is prone to protonolysis by water or alcohols.
Figure 1: Mechanism of base-catalyzed protodeboronation in electron-rich aryl boronic acids.
Troubleshooting Protocol: Stabilizing the C-B Bond
If you observe >10% protodeboronation, immediately switch protocols using this hierarchy:
| Strategy | Methodology | Why it works |
| Level 1: Ligand Switch | Use Buchwald Precatalysts (e.g., XPhos Pd G2) or Q-Phos . | Bulky, electron-rich ligands accelerate oxidative addition and transmetallation, outcompeting the degradation pathway. |
| Level 2: Boron Source | Switch from Boronic Acid to Pinacol Ester (BPin) or MIDA Boronate . | Esters are slower to hydrolyze to the active boronate species, keeping the concentration of the vulnerable intermediate low (slow release). |
| Level 3: Base/Solvent | Use Anhydrous Conditions (e.g., | Removes the proton source ( |
Module 2: Regioselectivity in Halogenation
Issue: "I am getting a mixture of mono-bromo, di-bromo, and wrong-isomer products."
Diagnosis: The ethoxy groups are strong ortho/para directors. Standard bromination conditions (Elemental
The Solution: NBS in Acetonitrile
Do not use elemental bromine (
Standard Operating Procedure (SOP-HAL-02)
Valid for: 1,2-diethoxybenzene and 1,2-dimethoxybenzene scaffolds.
-
Preparation: Dissolve substrate (1.0 equiv) in Acetonitrile (0.1 M concentration). Do not use DMF or DCM if regioselectivity is the primary concern.
-
Temperature Control: Cool to 0°C (ice bath).
-
Addition: Add NBS (1.05 equiv) portion-wise over 15 minutes.
-
Critical: Do not dump NBS in all at once.
-
-
Reaction: Allow to warm to Room Temperature (RT). Monitor via TLC/LCMS.
-
Endpoint: usually < 1 hour for electron-rich rings.
-
-
Quench: Add 10%
(aq) to remove trace bromine.
Decision Logic for Halogenation
Figure 2: Reagent selection workflow for minimizing poly-halogenation in activated arenes.
Module 3: Stability & Preservation
FAQ: Ether Cleavage & Oxidation
Q: I used
-
Correction: Switch to milder Lewis acids like
or . Alternatively, use Trifluoroacetic Anhydride (TFAA) / Phosphoric acid conditions which drive acylation without metal halides.
Q: My isolated product turns pink/brown upon standing in air. Is it impure? A: Likely yes, but it is a specific type of impurity. Diethoxyphenyl derivatives are catechol ethers.[3] They are prone to Auto-oxidation to form o-quinones or p-quinones, which are highly colored even at ppm levels.
-
Correction:
-
Store under Nitrogen/Argon at -20°C.
-
Add a trace antioxidant (e.g., BHT or Sodium Metabisulfite ) during the final workup/extraction phase.
-
Avoid silica gel chromatography if possible (silica is slightly acidic and oxidizing); use neutral alumina or recrystallization.
-
References
-
Protodeboronation Mechanism: Cox, P. A., et al. (2017).[4] "Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion." Journal of the American Chemical Society. [Link]
-
Regioselective Bromination: Carreño, M. C., et al. (1995). "N-Bromosuccinimide in Acetonitrile: A Mild and Regiospecific Nuclear Brominating Reagent for Methoxybenzenes and Naphthalenes."[5] Journal of Organic Chemistry. [Link]
-
Oxidative Stability of Catechol Ethers: Higgins, C. L., et al. (2019). "Evaluation of thermal and oxidative stability of three generations of phenolic based novel dendritic fuel and lubricant additives." Reactive and Functional Polymers. [Link]
-
Friedel-Crafts Selectivity: Olah, G. A. (1964). "Friedel-Crafts and Related Reactions."[3][6][7] Interscience Publishers. (Classic reference for Lewis Acid compatibility). [Link]
Sources
- 1. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemistry.mdma.ch [chemistry.mdma.ch]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. byjus.com [byjus.com]
A Senior Application Scientist's Guide to the Structure-Activity Relationship of N-(3,4-diethoxyphenyl)-2-(methylamino)acetamide and its Analogs
This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of N-(3,4-diethoxyphenyl)-2-(methylamino)acetamide, a scaffold with significant potential in medicinal chemistry. In the absence of extensive direct studies on this specific molecule, this document synthesizes data from structurally related N-phenylacetamide derivatives to elucidate the probable impact of molecular modifications on biological activity. We will dissect the core structure into three key components—the N-aryl moiety, the acetamide linker, and the N-alkylamino group—to provide a predictive framework for researchers engaged in the design and development of novel therapeutic agents based on this versatile scaffold.
The N-Aryl Moiety: Exploring the Influence of Phenyl Ring Substitutions
The 3,4-diethoxy substitution pattern on the N-phenyl ring is a critical determinant of the molecule's interaction with biological targets. This catechol diether motif is prevalent in a variety of biologically active compounds. The nature and position of substituents on this ring can profoundly influence potency, selectivity, and pharmacokinetic properties.
The Significance of 3,4-Dialkoxy Substitution
The presence of two alkoxy groups at the 3 and 4 positions of the phenyl ring is a common feature in many pharmacologically active molecules. These groups can engage in hydrogen bonding and van der Waals interactions within receptor binding pockets. While direct comparative data for the diethoxy versus other dialkoxy substitutions on this specific scaffold is limited, we can draw parallels from related N-phenylacetamide and benzamide series. Generally, the size and lipophilicity of the alkoxy groups can modulate target affinity and metabolic stability.
Comparative Analysis of Alkoxy Substituents:
| Compound/Analog | Substitution at 3,4-positions | Observed/Predicted Biological Effect | Reference |
| N-(3,4-diethoxyphenyl)acetamide | Diethoxy | The larger ethoxy groups may enhance lipophilicity compared to methoxy, potentially improving membrane permeability. | [1] |
| N-(3,4-dimethoxyphenyl)acetamide | Dimethoxy | Often associated with a range of biological activities, including anticancer and effects on smooth muscle.[2] | [2] |
| Analogs with larger alkoxy groups | e.g., Dipropoxy, Dibutoxy | Increased lipophilicity could further enhance membrane transport but may also lead to increased metabolic liability and off-target effects. | Inferred from general medicinal chemistry principles. |
The choice between diethoxy and dimethoxy can be a subtle but crucial optimization step in drug design, influencing both pharmacodynamic and pharmacokinetic profiles.
Impact of Alternative Phenyl Ring Substitutions
Moving beyond the dialkoxy pattern, the introduction of other substituents on the phenyl ring can dramatically alter the biological activity profile. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) can modify the electronic character of the aromatic ring, influencing its interaction with target proteins.
Hypothetical SAR of Phenyl Ring Analogs:
| Substitution Pattern | Predicted Impact on Activity | Rationale |
| Electron-withdrawing groups (e.g., -NO₂, -Cl, -F) | May enhance activity in certain contexts, such as anticancer or antimicrobial applications, by altering the electronic properties of the phenyl ring.[3] | EWGs can influence the acidity of the amide N-H and modulate the overall electronic distribution of the molecule. |
| Electron-donating groups (e.g., -CH₃, -OH) | Could modulate activity through steric and electronic effects, potentially favoring interactions with different biological targets. | EDGs can increase the electron density of the phenyl ring, affecting its binding characteristics. |
| Halogen substitutions | Can increase lipophilicity and potentially introduce halogen bonding interactions with the target protein, which can enhance binding affinity.[3] | The specific halogen and its position are critical for optimizing these interactions. |
The Acetamide Linker: A Crucial Bridge
The acetamide linker, -NH-C(=O)-CH₂-, provides a critical structural bridge connecting the N-aryl ring to the amino group. Its conformational flexibility and ability to participate in hydrogen bonding are key to its function.
Conformational Rigidity and Flexibility
The amide bond of the acetamide linker possesses a partial double-bond character, leading to restricted rotation and the potential for cis/trans isomerism. The preferred conformation can significantly impact the overall topology of the molecule and its fit within a binding site. Introducing constraints or, conversely, increasing the flexibility of this linker can be a valuable strategy in SAR studies.
Workflow for Analyzing Linker Modifications:
Caption: Workflow for linker modification and SAR analysis.
Bioisosteric Replacements of the Amide Bond
Replacing the amide bond with bioisosteres can address potential metabolic liabilities (e.g., hydrolysis by amidases) and explore alternative hydrogen bonding patterns.
Potential Amide Bioisosteres and Their Predicted Effects:
| Bioisosteric Replacement | Predicted Impact | Rationale |
| Thioamide (-NH-C(=S)-) | May alter hydrogen bonding capabilities and metabolic stability. | The sulfur atom is a weaker hydrogen bond acceptor than oxygen. |
| Ester (-O-C(=O)-) | Would significantly change the electronic and hydrogen bonding properties. | Esters are generally more susceptible to hydrolysis than amides. |
| Reverse Amide (-C(=O)-NH-) | Alters the directionality of the hydrogen bond donor and acceptor. | This can have a profound impact on binding orientation. |
The N-Alkylamino Group: Modulating Polarity and Target Interactions
The terminal N-methylamino group, -NH(CH₃), plays a significant role in the molecule's polarity and its ability to act as a hydrogen bond donor. Modifications to this group can fine-tune the compound's physicochemical properties and its interactions with the biological target.
Impact of N-Alkylation
The size of the alkyl group on the nitrogen atom can influence both steric interactions and the basicity of the amine.
Comparative Analysis of N-Alkyl Groups:
| N-Alkyl Group | Predicted Effect on Activity | Rationale |
| -NH(CH₃) (Methyl) | Provides a balance of steric bulk and basicity. | The current lead structure. |
| -NH₂ (Primary Amine) | Increases polarity and hydrogen bonding potential. | May lead to different target interactions or altered pharmacokinetic properties. |
| -N(CH₃)₂ (Dimethyl) | Increases steric bulk and removes the hydrogen bond donor capability. | This can be detrimental if the N-H is crucial for binding. |
| -NH(C₂H₅) (Ethyl) and larger alkyls | Increases lipophilicity and steric hindrance. | May improve membrane permeability but could also lead to a loss of potency due to steric clashes in the binding site. |
Incorporation of the Amine into a Cyclic System
Incorporating the nitrogen atom into a cyclic structure, such as a piperidine or piperazine ring, can constrain the conformation of the side chain. This can lead to an increase in potency if the constrained conformation is favorable for binding.
Signaling Pathway of a Hypothetical Target Interaction:
Caption: Hypothetical signaling pathway initiated by ligand binding.
Experimental Protocols
The following are representative protocols for the synthesis and in vitro evaluation of N-(3,4-diethoxyphenyl)-2-(methylamino)acetamide and its analogs.
General Synthesis of N-(3,4-diethoxyphenyl)-2-(alkylamino)acetamide Derivatives
This two-step procedure involves the initial synthesis of an N-(3,4-diethoxyphenyl)-2-chloroacetamide intermediate, followed by nucleophilic substitution with the desired amine.
Step 1: Synthesis of N-(3,4-diethoxyphenyl)-2-chloroacetamide
-
Dissolve 3,4-diethoxyaniline (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add a base, such as triethylamine or pyridine (1.2 equivalents), to the stirred solution.
-
Add chloroacetyl chloride (1.1 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield N-(3,4-diethoxyphenyl)-2-chloroacetamide.
Step 2: Synthesis of N-(3,4-diethoxyphenyl)-2-(alkylamino)acetamide
-
Dissolve N-(3,4-diethoxyphenyl)-2-chloroacetamide (1 equivalent) in a suitable solvent such as acetonitrile or dimethylformamide.
-
Add the desired primary or secondary amine (e.g., methylamine, ethylamine; 2-3 equivalents).
-
Add a base such as potassium carbonate (1.5 equivalents) to scavenge the HCl produced.
-
Heat the reaction mixture at an appropriate temperature (e.g., 60-80 °C) and monitor by TLC.
-
Once the reaction is complete, cool the mixture and partition between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final product by column chromatography on silica gel.
In Vitro Cytotoxicity Evaluation using MTT Assay[4]
This protocol is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, PC-3) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare stock solutions of the test compounds in DMSO and perform serial dilutions in the culture medium to achieve the desired final concentrations. Add the diluted compounds to the wells and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[4]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[4]
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control (DMSO). Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) from the dose-response curve.
Workflow for In Vitro Cytotoxicity Testing:
Caption: Step-by-step workflow for the MTT cytotoxicity assay.
Conclusion and Future Directions
The N-(3,4-diethoxyphenyl)-2-(methylamino)acetamide scaffold represents a promising starting point for the development of novel therapeutic agents. The SAR analysis presented in this guide, based on data from related compound series, suggests that systematic modifications to the N-aryl ring, the acetamide linker, and the N-alkylamino group can be employed to optimize biological activity. The diethoxy substitution on the phenyl ring likely contributes to favorable pharmacokinetic properties, while the N-methylamino acetamide side chain offers opportunities for fine-tuning target interactions.
Future research should focus on the synthesis and comprehensive biological evaluation of a focused library of analogs to validate the SAR predictions outlined in this guide. Direct comparative studies of diethoxy versus dimethoxy analogs, as well as a systematic exploration of different N-alkylamino substituents, will be crucial for identifying lead compounds with enhanced potency and selectivity. Furthermore, the exploration of alternative biological assays beyond cytotoxicity will be essential to fully characterize the pharmacological profile of this promising class of molecules.
References
- Structure-activity relationship studies in a new series of 2-amino-N-phenylacetamide inhibitors of Slack potassium channels. ACS Medicinal Chemistry Letters.
- An In-depth Technical Guide on the In Vitro Evaluation of N-substituted-2-oxo-2-phenylacetamides. BenchChem.
- N-(3,4-Diethoxyphenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online.
- Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. Pharmaceutical Sciences.
- Structure-activity relationship studies in a new series of 2-amino-N-phenylacetamide inhibitors of Slack potassium channels. PubMed.
- In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. MDPI.
- DENSITY FUNCTIONAL THEORY, DOCKING, SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME 2-(2-ARYL AMINO)
- N-Aryl-2-aminobenzimidazoles: Novel, Efficacious, Antimalarial Lead Compounds.
- 2-(4-Fluorophenyl)
- Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiprolifer
- Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)
- Activity refinement of aryl amino acetamides that target the P.
- N′-Substituted 2-Aminoacetanilides as Precursors for New 1,4-Benzodiazepin-2-Ones: Synthesis and Structural Study. MDPI.
- Optimization and Characterization of the Antimalarial Activity of N-Aryl Acetamides that are Susceptible to Mutations in ROM8 and CSC1. Journal of Medicinal Chemistry.
- SYNTHESIS, CHARACTERIZATION AND PHARMACOLOGICAL EVALUATION OF SOME ARYL PIPERAZINE COMPOUNDS. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
- Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. MDPI.
- A Comparative Guide to the Biological Activity of Acetamide, N-(2-(nonylamino)ethyl)-. BenchChem.
- N-(2-Acetylphenyl)acetamide. PubChem.
- Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. PMC.
- SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES.
- Design, Synthesis, and Anticancer Activity of N-(Substituted Phenyl)-5-(3,4,5-Trimethoxyphenyl)-1,3,4-Oxadiazol-2-Amine Analogu. Impactfactor.
- Convenient Synthesis of N-Alkyl-2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetamides and Methyl-2-[2-(3-phenyl-quinoxalin-2-ylsulfanyl)
-
Synthesis, antimicrobial, anticancer and QSAR studies of 1-[4-(substituted phenyl)-2-(substituted phenyl azomethyl)-benzo[b]-[4][5]diazepin-1-yl]. Taylor & Francis Online.
- Convenient Synthesis of N‐Alkyl-2-(3-phenyl-quinoxalin-2- ylsulfanyl)acetamides and - Semantic Scholar. Semantic Scholar.
- Ability of 2-Chloro-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)-2-phenylacetamide to Stimulate Endogenous Nitric Oxide Synthesis. MDPI.
- Structure–Activity Relationship of N-Phenylthieno[2,3-b]pyridine-2-carboxamide Derivatives Designed as Forkhead Box M1 Inhibitors: The Effect of Electron-Withdrawing and Donating Substituents on the Phenyl Ring. MDPI.
- N-(4-Hydroxyphenyl)acetamide against diiodine towards polyiodide dianion. Royal Society of Chemistry.
- N-(3, 4-dimethoxyphenethyl)-2-(3, 4-dimethoxyphenyl)acetamide, 10 mg. CP Lab Safety.
- N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide. PubChem.
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- 3. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 5. Structure-activity relationship studies in a new series of 2-amino-N-phenylacetamide inhibitors of Slack potassium channels - PMC [pmc.ncbi.nlm.nih.gov]
Comparative pharmacokinetics of methylamino acetamides vs ethylamino analogs
Executive Summary
In medicinal chemistry, the modulation of alkyl substituents on amine nitrogen atoms is a pivotal strategy for optimizing the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of acetamide-based drugs. This guide provides a technical comparison between Methylamino Acetamides and their Ethylamino Analogs .
The transition from a methyl to an ethyl group is not merely a structural homologation; it fundamentally alters lipophilicity (
Physicochemical & Structural Divergence
The pharmacokinetic differences begin with the fundamental physicochemical shifts induced by the alkyl chain extension.
| Feature | Methylamino Acetamide ( | Ethylamino Analog ( | PK Consequence |
| Lipophilicity ( | Baseline | +0.5 (approx. increase) | Ethyl analogs show higher passive permeability and BBB penetration. |
| Basicity ( | Lower inductive effect (+I) | Higher inductive effect (+I) | Ethylamine is slightly more basic, affecting ionization state at physiological pH (7.4). |
| Steric Bulk ( | Low (1.70 kcal/mol) | Moderate (1.75 kcal/mol) | Ethyl group hinders CYP450 access to the |
| Solvation | High hydration energy | Lower hydration energy | Methyl analogs are more soluble in aqueous media; Ethyl analogs partition better into lipids. |
Metabolic Stability & Clearance Mechanisms[1][2][3][4]
The most critical differentiator between these two classes is their susceptibility to oxidative metabolism by Cytochrome P450 (CYP) enzymes.
N-Dealkylation Kinetics
Metabolic clearance for these compounds is primarily driven by
- -Demethylation (Methyl): The C-H bonds on the methyl group are sterically accessible. CYP isoforms (notably CYP2D6 and CYP3A4) rapidly hydroxylate this position, leading to the release of formaldehyde and the primary amine.
-
-Deethylation (Ethyl): The ethyl group presents a secondary
-carbon. While the radical stability is slightly higher, the steric hindrance of the terminal methyl group often impedes the approach of the heme iron-oxo species. Consequently, -deethylation is generally slower than -demethylation.
Mechanistic Pathway Diagram
The following diagram illustrates the comparative metabolic pathways and the steric factors influencing clearance rates.
Caption: Comparative oxidative dealkylation pathways. The methyl analog undergoes rapid
Case Study: Lidocaine (Diethyl) vs. Monoethyl Metabolite
A classic example of this PK divergence is observed in the metabolism of Lidocaine (a diethylamino acetamide).
-
Parent Drug (Lidocaine): Contains two
-ethyl groups. It has moderate clearance and high volume of distribution due to lipophilicity. -
Metabolite (MEGX - Monoethylglycinexylidide): Formed after one ethyl group is removed.
-
PK Shift: MEGX is more polar than lidocaine but retains significant biological activity (80-90% potency).
-
Clearance: The removal of the second ethyl group (to form glycinexylidide) is slower than the first deethylation, illustrating that as the amine becomes less substituted (or changes from tertiary to secondary), the enzyme affinity and reaction rates shift.
-
Data Comparison (Human Microsomes):
-
Intrinsic Clearance (
): -deethylation of Lidocaine ( ) vs. hypothetical -demethylation of a dimethyl analog (typically , indicating higher affinity and faster turnover).
Experimental Protocols
To objectively compare a methylamino candidate against its ethylamino analog, the following self-validating protocols should be employed.
Protocol A: Comparative Intrinsic Clearance ( ) Assay
Objective: Determine the metabolic half-life (
-
Preparation:
-
Prepare 10 mM stock solutions of the Methyl and Ethyl analogs in DMSO.
-
Thaw pooled Human Liver Microsomes (HLM) on ice.
-
-
Incubation System:
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
Protein: 0.5 mg/mL microsomal protein.
-
Substrate: 1
M final concentration (to ensure linear kinetics, ).
-
-
Initiation:
-
Pre-incubate for 5 min at 37°C.
-
Initiate reaction with NADPH-regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).
-
-
Sampling:
-
Extract aliquots at
min. -
Quench immediately in ice-cold Acetonitrile containing internal standard (e.g., Warfarin).
-
-
Analysis:
-
Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.
-
Validation: Include Verapamil (high clearance control) and Warfarin (low clearance control).
-
-
Calculation:
-
Plot
vs. time. Slope = . - .
-
Protocol B: Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: Assess the impact of the ethyl switch on passive permeability.
-
Donor Plate: Add 300
L of compound solution (10 M in pH 7.4 buffer) to the donor wells. -
Acceptor Plate: Add 200
L of acceptor buffer (pH 7.4) to the acceptor wells. -
Membrane: Coat the PVDF filter of the acceptor plate with 5
L of lecithin in dodecane (artificial lipid membrane). -
Sandwich: Place acceptor plate on top of donor plate. Incubate for 18 hours at room temperature in a humidity chamber.
-
Quantification: Measure concentration in both wells via UV-Vis or LC-MS.
-
Result: Calculate effective permeability (
). Expect Ethyl analog Methyl analog .
Decision Framework for Optimization
When should you switch from Methyl to Ethyl? Use this logic flow.
Caption: Decision tree for structural modification. If N-demethylation drives high clearance, switching to an ethyl group is a primary tactic, provided the resulting lipophilicity increase is acceptable.
References
-
Nelson, S. D., & Trager, W. F. (2003). The use of deuterium isotope effects to probe the active site properties, mechanism of cytochrome P450-catalyzed reactions, and mechanisms of metabolically dependent toxicity. Drug Metabolism and Disposition.[1][2][3] Link
-
Testa, B., & Krämer, S. D. (2007). The biochemistry of drug metabolism – an introduction: part 3. Reactions of metabolism and their mechanisms. Chemistry & Biodiversity. Link
-
Comparison of Lidocaine and MEGX Pharmacokinetics. (2004). Pharmacokinetics and safety of lidocaine and monoethylglycinexylidide in liposuction.[4][5] Plastic and Reconstructive Surgery. Link
-
Guengerich, F. P. (2001). Common and uncommon cytochrome P450 reactions related to metabolism and chemical toxicity. Chemical Research in Toxicology. Link
-
Smith, D. A., et al. (2012). Pharmacokinetics and Metabolism in Drug Design.[6] Wiley-VCH. (General Reference for N-dealkylation trends).
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. The pharmacokinetics and pharmacodynamics of lignocaine and MEGX in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 6. How Alkyls Influence Medicinal Chemistry Developments? [eureka.patsnap.com]
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